molecular formula C16H23N3OS B4751888 N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide

N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide

Cat. No. B4751888
M. Wt: 305.4 g/mol
InChI Key: IOKWUTVQVVRKBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide, commonly known as BTCP, is a chemical compound that belongs to the class of synthetic opioids. It was first synthesized in the 1970s and has since been used in scientific research to understand the mechanism of action and physiological effects of opioids in the body.

Mechanism of Action

BTCP acts on the opioid receptors in the brain and spinal cord to produce analgesic and euphoric effects. It has a high affinity for the mu-opioid receptor, which is responsible for mediating the majority of opioid effects in the body. BTCP also has moderate affinity for the delta-opioid receptor and low affinity for the kappa-opioid receptor.
Biochemical and physiological effects:
BTCP produces a range of biochemical and physiological effects in the body, including pain relief, sedation, respiratory depression, and constipation. It also has the potential to produce euphoria and addiction in individuals who misuse the drug. Additionally, BTCP has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

BTCP is a useful tool for studying the mechanism of action and physiological effects of opioids in the body. It has a well-established pharmacological profile and can be used as a reference compound in studies that aim to identify new opioid receptors and develop new opioid drugs. However, BTCP is not without limitations. It has a relatively short half-life and can be rapidly metabolized in the body, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on BTCP and opioids in general. One area of interest is the development of new opioid drugs that have fewer side effects and lower potential for addiction. Additionally, researchers are exploring the role of opioids in pain management and the potential for non-opioid therapies to treat pain. Finally, there is a need for more research on the long-term effects of opioids on the brain and body, particularly in individuals who misuse these drugs.

Scientific Research Applications

BTCP is primarily used in scientific research to study the mechanism of action and physiological effects of opioids in the body. It is often used as a reference compound in studies that aim to identify new opioid receptors and develop new opioid drugs. Additionally, BTCP has been used to study the role of opioids in pain management, addiction, and tolerance.

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)carbamothioyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS/c1-2-15(20)18-16(21)17-14-8-10-19(11-9-14)12-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKWUTVQVVRKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC(=S)NC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(1-benzyl-4-piperidinyl)amino]carbonothioyl}propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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